Mycarose

Description

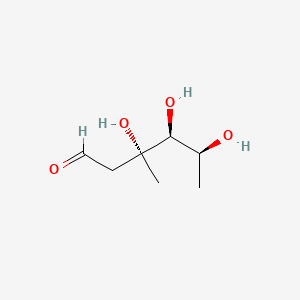

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

6032-92-4 |

|---|---|

Formule moléculaire |

C7H14O4 |

Poids moléculaire |

162.18 g/mol |

Nom IUPAC |

(3R,4S,5S)-3,4,5-trihydroxy-3-methylhexanal |

InChI |

InChI=1S/C7H14O4/c1-5(9)6(10)7(2,11)3-4-8/h4-6,9-11H,3H2,1-2H3/t5-,6-,7+/m0/s1 |

Clé InChI |

JYAQWANEOPJVEY-LYFYHCNISA-N |

SMILES |

CC(C(C(C)(CC=O)O)O)O |

SMILES isomérique |

C[C@@H]([C@@H]([C@@](C)(CC=O)O)O)O |

SMILES canonique |

CC(C(C(C)(CC=O)O)O)O |

Apparence |

Solid powder |

Autres numéros CAS |

92345-04-5 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

2,6-dideoxy-3-C-methyl-lyxo-hexose 2,6-dideoxy-3-C-methyl-ribo-hexose 3-epi-axenose mycarose mycarose, D-ribo isome |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of L-mycarose

Introduction

L-mycarose is a deoxysugar that plays a crucial role as a component of various macrolide antibiotics, including tylosin (B1662201) and erythromycin.[1][2] Its unique structure, characterized by a 2,6-dideoxy-3-C-methyl hexose (B10828440) backbone, contributes significantly to the biological activity of these antibiotics. This technical guide provides a comprehensive overview of the chemical structure of L-mycarose, including its physicochemical properties, spectroscopic data, and biosynthetic pathway. This document is intended for researchers, scientists, and professionals in the field of drug development and carbohydrate chemistry.

Chemical Structure and Properties

L-mycarose, systematically named 2,6-dideoxy-3-C-methyl-L-ribo-hexose, is a monosaccharide with the chemical formula C₇H₁₄O₄.[3][4][5] The "L-" designation indicates the stereochemistry at C-5 is analogous to that of L-glyceraldehyde. The structure features a six-membered pyranose ring.

Key Structural Features:

-

Deoxygenation: Lacks hydroxyl groups at the C-2 and C-6 positions.

-

Methylation: Possesses a methyl group at the C-3 position.

-

Stereochemistry: Belongs to the L-series of sugars.

The IUPAC name for the pyranose form is (4R,5S,6S)-4,6-dimethyloxane-2,4,5-triol.[5]

Physicochemical Properties of L-mycarose

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄O₄ | [3][4][5] |

| Molecular Weight | 162.18 g/mol | [5][6] |

| Melting Point (L-form) | 128.5-130.5 °C | [6] |

| Optical Rotation [α]D²⁵ (L-form) | -31.1° (c = 4) | [6] |

| CAS Number | 6032-92-4 | [3][4] |

Spectroscopic Data for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural determination of carbohydrates like L-mycarose. While specific, detailed NMR data with explicit coupling constants for every proton directly from the search results is limited, the general principles of carbohydrate NMR can be applied. The chemical shifts are influenced by the stereochemistry and the presence of neighboring functional groups.

Hypothetical ¹H and ¹³C NMR Data

The following table represents typical chemical shift ranges for monosaccharides with structural similarities to L-mycarose, based on general NMR principles for carbohydrates.[7]

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-1 / C-1 | ~4.5-5.2 | ~90-100 |

| H-2 / C-2 | ~1.5-2.5 | ~30-40 |

| H-3 / C-3 | ~1.8-2.2 | ~70-80 |

| H-4 / C-4 | ~3.4-4.0 | ~70-80 |

| H-5 / C-5 | ~3.5-4.2 | ~70-80 |

| H-6 (CH₃) / C-6 | ~1.2-1.4 | ~15-20 |

| 3-C-CH₃ / C-7 | ~1.1-1.3 | ~20-25 |

Experimental Protocols

Chemical Synthesis of L-mycarose

A common strategy for the synthesis of L-sugars involves the manipulation of readily available D-sugars. One reported synthesis of L-mycarose starts from 2-deoxy-L-arabino-hexose.[8]

Methodology: [8]

-

Preparation of Methyl 4,6-O-benzylidene-2-deoxy-α-L-arabino-hexoside: 2-deoxy-L-arabino-hexose is converted to its methyl glycoside, which is then protected with a benzylidene group at the 4 and 6 positions.

-

Oxidation at C-3: The hydroxyl group at C-3 is oxidized to a ketone.

-

Grignard Reaction: A Grignard reagent (e.g., methylmagnesium bromide) is added to the ketone to introduce the C-3 methyl group. This reaction typically yields a mixture of epimers.

-

Separation of Diastereomers: The desired diastereomer with the correct stereochemistry at C-3 is separated chromatographically.

-

Debenzylation: The benzylidene protecting group is removed by catalytic hydrogenation.

-

Hydrolysis: The methyl glycoside is hydrolyzed to yield L-mycarose. The final product is purified by chromatography.

Enzymatic Synthesis of TDP-L-mycarose

The biosynthesis of L-mycarose proceeds through its nucleotide-activated form, TDP-L-mycarose. An in vitro enzymatic synthesis has been developed.[9]

Methodology: [9]

-

Reaction Setup: The synthesis is carried out in a one-pot, two-stage process starting from thymidine (B127349) and glucose-1-phosphate.

-

Stage 1: TTP Generation: Thymidine is converted to thymidine triphosphate (TTP) using thymidine kinase (TK), thymidylate kinase (TMK), nucleoside diphosphate (B83284) kinase (NDK), and pyruvate (B1213749) kinase (PK).

-

Stage 2: TDP-L-mycarose Synthesis: The enzymes from the first stage are removed by ultrafiltration. The resulting TTP is then used in the second stage.

-

Enzymatic Cascade: A series of enzymes from the L-mycarose biosynthetic pathway are added:

-

RfbA and RfbB to convert TTP and glucose-1-phosphate to TDP-D-glucose.

-

TylX3, TylC1, TylC3, TylK, and TylC2, along with NADPH and S-adenosyl-L-methionine (SAM) as cofactors, to catalyze the conversion of TDP-D-glucose to TDP-L-mycarose.

-

-

Purification: The final product, TDP-L-mycarose, is purified using FPLC on a MonoQ column followed by desalting.

Biosynthetic Pathway of TDP-L-mycarose

The biosynthesis of TDP-L-mycarose is a multi-step enzymatic process that starts from the common precursor TDP-D-glucose.[1][2][10] This pathway involves a series of oxidation, reduction, epimerization, and methylation reactions catalyzed by specific enzymes.

Caption: Biosynthetic pathway of TDP-L-mycarose from TDP-D-glucose.

Conclusion

L-mycarose is a structurally complex deoxysugar that is integral to the function of several important antibiotics. A thorough understanding of its chemical structure, properties, and biosynthesis is essential for the development of novel antimicrobial agents and for the glycoengineering of natural products. The information presented in this guide, including its physicochemical data, synthetic methodologies, and biosynthetic pathway, provides a valuable resource for researchers in the field.

References

- 1. Biosynthesis of TDP-l-mycarose: the specificity of a single enzyme governs the outcome of the pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medkoo.com [medkoo.com]

- 4. guidechem.com [guidechem.com]

- 5. L-mycarose | C7H14O4 | CID 12313026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [drugfuture.com]

- 7. cigs.unimo.it [cigs.unimo.it]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. A Two-Stage One-Pot Enzymatic Synthesis of TDP-L-mycarose from Thymidine and Glucose-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]

An In-depth Technical Guide to the Mycarose Biosynthesis Pathway in Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycarose, a 2,6-dideoxy-3-C-methyl-L-ribo-hexose, is a deoxysugar moiety found in a variety of clinically important macrolide antibiotics, including tylosin (B1662201), erythromycin, and clarithromycin. The presence and structure of this sugar are crucial for the biological activity of these antibiotics. Understanding the biosynthesis of this compound in Streptomyces, the primary producers of these compounds, is paramount for the rational design of novel and more effective antibiotic derivatives through metabolic engineering and synthetic biology approaches. This guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the genetic basis, enzymatic transformations, and key intermediates. It also includes available quantitative data, detailed experimental protocols for key analytical techniques, and visual representations of the pathway and experimental workflows.

The this compound Biosynthesis Gene Cluster

The genes responsible for this compound biosynthesis in Streptomyces fradiae, the producer of tylosin, are primarily located in the tylCK and tylIBA regions of the tylosin biosynthetic gene cluster.[1] These genes encode the enzymes that catalyze the multi-step conversion of TDP-D-glucose to TDP-L-mycarose. While most of the genes are clustered together, the tylCVI gene was found to be located approximately 50 kb away from the main cluster.[1][2]

Table 1: Genes and Enzymes in the this compound Biosynthesis Pathway

| Gene | Enzyme | Function |

| tylA1 (or rfbA) | TDP-D-glucose synthase | Converts glucose-1-phosphate and TTP to TDP-D-glucose. |

| tylA2 (or rfbB) | TDP-D-glucose 4,6-dehydratase | Catalyzes the dehydration of TDP-D-glucose to TDP-4-keto-6-deoxy-D-glucose. |

| tylX3 | TDP-4-keto-6-deoxy-D-glucose-2,3-dehydratase | Catalyzes the C-2 deoxygenation of TDP-4-keto-6-deoxy-D-glucose. |

| tylC1 | TDP-4-keto-2,6-dideoxy-D-glucose-3-reductase | Reduces the 3-keto group of the intermediate from the TylX3 reaction. |

| tylC3 | TDP-2,6-dideoxy-D-ribo-hexopyranos-4-ulose 3-C-methyltransferase | Catalyzes the C-3 methylation of TDP-2,6-dideoxy-D-ribo-hexopyranos-4-ulose. |

| tylK | TDP-3-methyl-2,6-dideoxy-D-ribo-hexopyranos-4-ulose 5-epimerase | Catalyzes the epimerization at C-5. |

| tylC2 | TDP-3-methyl-2,6-dideoxy-L-xylo-hexopyranos-4-ulose 4-ketoreductase | Reduces the 4-keto group to yield TDP-L-mycarose. |

| tylCV | Mycarosyltransferase | Transfers the this compound moiety to the macrolide aglycone. |

| tylCVI | Putative dehydrogenase/reductase | Function in this compound biosynthesis confirmed by mutational analysis.[2] |

The this compound Biosynthesis Pathway

The biosynthesis of TDP-L-mycarose begins with the central metabolite glucose-1-phosphate and proceeds through a series of enzymatic modifications. The pathway can be visualized as follows:

The pathway is initiated by the conversion of glucose-1-phosphate to TDP-D-glucose by TDP-D-glucose synthase (TylA1). This is followed by a dehydration reaction catalyzed by TDP-D-glucose 4,6-dehydratase (TylA2 or RfbB) to form TDP-4-keto-6-deoxy-D-glucose.[3] Subsequent steps involve deoxygenation at C-2 by TylX3, reduction at C-3 by TylC1, C-methylation at C-3 by TylC3, epimerization at C-5 by TylK, and a final reduction at C-4 by TylC2 to yield the final product, TDP-L-mycarose.[4] The strict substrate specificity of the C-methyltransferase, TylC3, is a critical determinant for the stereochemical outcome of the pathway, ensuring the production of L-mycarose.[4] Finally, the mycarosyltransferase TylCV attaches the activated this compound to the macrolide aglycone.[2]

Quantitative Data

Detailed kinetic characterization of all enzymes in the this compound biosynthesis pathway is not yet fully available in the literature. However, some quantitative data for key enzymes have been reported.

Table 2: Kinetic Parameters of this compound Biosynthesis Enzymes

| Enzyme | Substrate | Km (µM) | kcat (min-1) | Vmax (nmol min-1 mg-1) | Source Organism | Reference |

| TDP-D-glucose 4,6-dehydratase | TDP-D-glucose | 31.3 | - | 309 | Streptomyces sp. C5 | [2] |

| TDP-D-glucose 4,6-dehydratase | NAD+ | 19.2 | - | - | Streptomyces sp. C5 | [2] |

| TDP-D-glucose 4,6-dehydratase | TDP-D-glucose | 34.7 | - | 201 | S. peucetius | [2] |

| TDP-D-glucose 4,6-dehydratase | NAD+ | 20.1 | - | 180 | S. peucetius | [2] |

| TylC3 | TDP-2,6-dideoxy-D-ribo-hexopyranos-4-ulose | - | 1.4 ± 0.1 | - | S. fradiae | N/A |

Note: The turnover rate for TylC3 was reported without Km and Vmax values.

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of the this compound biosynthesis pathway.

Protocol 1: Overexpression and Purification of His-tagged Tyl Enzymes

This protocol describes a general procedure for the production and purification of His-tagged enzymes from the this compound biosynthesis pathway in E. coli.

-

Cloning: The gene of interest (e.g., tylC3) is amplified by PCR and cloned into a suitable expression vector, such as pET-28a, which incorporates an N-terminal or C-terminal His6-tag.

-

Transformation and Expression: The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the cell density reaches a specific optical density (e.g., OD600 of 0.6-0.8).

-

Cell Lysis and Clarification: Cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved by methods such as sonication or French press. The cell lysate is then clarified by high-speed centrifugation to remove cell debris.

-

IMAC Purification: The clarified lysate is loaded onto a Ni-NTA (nickel-nitrilotriacetic acid) affinity column. The His-tagged protein binds to the nickel-charged resin.

-

Washing and Elution: The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The His-tagged protein is then eluted with a buffer containing a higher concentration of imidazole.

-

Analysis: The purity of the eluted protein is assessed by SDS-PAGE.

Protocol 2: In Vitro Enzyme Assays

The activity of the this compound biosynthesis enzymes can be assayed by monitoring the consumption of substrates and the formation of products using High-Performance Liquid Chromatography (HPLC).

General Assay Conditions:

-

Buffer: Typically, a phosphate (B84403) or Tris-HCl buffer at a pH range of 7.0-8.0 is used.

-

Temperature: Reactions are generally incubated at 25-37 °C.

-

Cofactors: Specific cofactors are required for certain enzymes:

-

TylA1: TTP

-

TylA2: NAD+

-

TylC1 and TylC2: NADPH

-

TylC3: S-adenosylmethionine (SAM)

-

-

Enzyme and Substrate Concentrations: These should be optimized for each specific assay to ensure measurable product formation within a linear range.

Example Assay for TylC3 (C-methyltransferase):

-

Prepare a reaction mixture containing the purified TylC3 enzyme, its substrate (TDP-2,6-dideoxy-D-ribo-hexopyranos-4-ulose), and the cofactor SAM in the appropriate buffer.

-

Initiate the reaction by adding the enzyme.

-

Incubate the reaction at the optimal temperature for a defined period.

-

Stop the reaction by adding an acid (e.g., trichloroacetic acid) or by heat inactivation.

-

Analyze the reaction mixture by HPLC to quantify the formation of the methylated product.

Protocol 3: HPLC Analysis of TDP-Sugars

HPLC is a crucial technique for separating and quantifying the TDP-sugar intermediates and the final product of the this compound biosynthesis pathway.

References

- 1. Current Approaches for Genetic Manipulation of Streptomyces spp.—Key Bacteria for Biotechnology and Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purification and characterization of TDP-D-glucose 4,6-dehydratase from anthracycline-producing streptomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Biosynthesis of TDP-l-mycarose: the specificity of a single enzyme governs the outcome of the pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Mycarose in Macrolide Antibiotics: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Macrolide antibiotics represent a cornerstone in the global fight against bacterial infections. Their efficacy is intricately linked to their unique chemical structures, which typically feature a large macrocyclic lactone ring decorated with one or more deoxy sugar moieties. Among these sugars, L-mycarose, a 2,6-dideoxy-3-methylhexose, plays a critical, albeit often underappreciated, role in the therapeutic action of several key macrolides, including the veterinary antibiotic tylosin (B1662201). This technical guide provides an in-depth exploration of the function of mycarose, detailing its contribution to the antibiotic's mechanism of action, its biosynthetic pathway, and its influence on antibacterial potency. By synthesizing crystallographic data, biochemical assays, and microbiological studies, this document aims to provide a comprehensive resource for professionals engaged in the research and development of novel anti-infective agents.

The Function of this compound in Ribosome Binding and Inhibition of Protein Synthesis

The primary mechanism of action for macrolide antibiotics is the inhibition of bacterial protein synthesis through binding to the 50S ribosomal subunit. These drugs obstruct the nascent peptide exit tunnel (NPET), thereby stalling the translation process. The sugar moieties of macrolides are not mere appendages; they are crucial for high-affinity binding and proper orientation of the antibiotic within the ribosome.

This compound, typically found as part of a disaccharide (mycaminose-mycarose) or trisaccharide chain, extends deep into the NPET. Structural studies of macrolides like tylosin bound to the ribosome reveal that the this compound moiety makes critical contacts with specific nucleotides of the 23S rRNA and ribosomal proteins. For instance, in tylosin, the disaccharide at the C5 position, which includes this compound, protrudes towards the peptidyl transferase center (PTC), directly interfering with peptide bond formation. This is a distinguishing feature compared to 14-membered macrolides like erythromycin, where the cladinose (B132029) sugar (a methoxy-substituted this compound analog) at C3 has a less direct, though still significant, role in binding.

The interactions of this compound within the NPET contribute significantly to the overall binding affinity of the antibiotic. The removal or alteration of this sugar moiety has been shown to dramatically reduce the antibiotic's ability to inhibit translation and compete for the ribosomal binding site.

Visualizing the Interaction

The following diagram illustrates the logical relationship between this compound and the inhibition of bacterial protein synthesis.

Quantitative Analysis of this compound's Contribution to Antibacterial Activity

The importance of the this compound moiety is quantitatively demonstrated by comparing the activity of this compound-containing macrolides with their analogues lacking this sugar. Desmycosin, for example, is a derivative of tylosin that lacks the this compound sugar. Studies comparing these two compounds reveal a significant drop in efficacy in the absence of this compound.

| Antibiotic Comparison | Assay Type | Observation | Implication | Reference |

| Tylosin vs. Desmycosin | Ribosome Binding Competition | Tylosin is an excellent competitor for the ribosomal binding site, while a desmycosin derivative is a significantly worse competitor. | This compound is crucial for high-affinity binding to the ribosome. | [1] |

| Tylosin vs. Desmycosin | In Vitro Translation Inhibition | Tylosin effectively abolishes protein synthesis (IC50 ≈ 0.25 µM), whereas desmycosin cannot fully inhibit translation even at high concentrations. | The this compound moiety is essential for the complete inhibition of protein synthesis. | [1] |

| Tylosin vs. Desmycosin | Minimum Inhibitory Concentration (MIC) | While specific comparative MIC values are variable across studies, the overall trend indicates that tylosin generally exhibits lower MICs (higher potency) against susceptible bacteria compared to desmycosin. | This compound contributes significantly to the overall antibacterial potency. | General literature consensus |

Biosynthesis of TDP-L-Mycarose

The biosynthesis of L-mycarose is a complex, multi-step enzymatic cascade that begins with glucose-1-phosphate. The pathway involves a series of modifications to the glucose scaffold, including dehydration, deoxygenation, reduction, methylation, and epimerization, to yield the activated sugar nucleotide, TDP-L-mycarose. This activated form is then transferred to the macrolactone core by a specific glycosyltransferase.

The key enzymes in the TDP-L-mycarose biosynthetic pathway, as elucidated from studies of tylosin biosynthesis in Streptomyces fradiae, are:

-

TylA1 (RfbA): Glucose-1-phosphate thymidylyltransferase

-

TylA2 (RfbB): TDP-D-glucose 4,6-dehydratase

-

TylX3: TDP-4-keto-6-deoxy-D-glucose 2,3-dehydratase

-

TylC1: TDP-4-keto-2,6-dideoxy-D-glucose 3-reductase

-

TylC3: TDP-2,6-dideoxy-D-allose C3-methyltransferase

-

TylK: TDP-4-keto-3-methyl-2,6-dideoxy-L-altrose 5-epimerase

-

TylC2: TDP-4-keto-3-methyl-2,6-dideoxy-L-rhamnose 4-ketoreductase

Biosynthetic Pathway Diagram

The following diagram outlines the enzymatic steps in the biosynthesis of TDP-L-mycarose.

Experimental Protocols

Protocol for Macrolide-Ribosome Binding Assay (Fluorescence Polarization)

This protocol is adapted from established methods for characterizing macrolide-ribosome interactions.

Objective: To determine the dissociation constant (Kd) of a macrolide antibiotic for the 70S ribosome.

Materials:

-

70S ribosomes from E. coli or other relevant bacterial species.

-

Fluorescently labeled macrolide (e.g., BODIPY-erythromycin).

-

Unlabeled macrolide competitor (the compound of interest).

-

Binding buffer: 20 mM HEPES (pH 7.5), 50 mM NH4Cl, 10 mM MgCl2, 0.05% Tween 20.

-

96-well black microplates.

-

Fluorescence polarization plate reader.

Procedure:

-

Ribosome Preparation: Thaw and incubate purified 70S ribosomes at 37°C for 15 minutes to ensure activation. Dilute the ribosomes to the desired concentrations in cold binding buffer.

-

Ligand Displacement Assay: a. In a 96-well plate, add a fixed concentration of fluorescently labeled macrolide (e.g., 5.5 nM BODIPY-erythromycin) and a fixed concentration of ribosomes (e.g., 37.8 nM). b. Add a serial dilution of the unlabeled competitor macrolide to the wells. c. Bring the final volume in each well to 40 µL with binding buffer. d. Incubate the plate at room temperature for 2 hours to reach equilibrium.

-

Measurement: Measure the fluorescence polarization (FP) values using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission for BODIPY).

-

Data Analysis: a. Plot the FP values as a function of the logarithm of the competitor concentration. b. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that displaces 50% of the fluorescent ligand). c. Calculate the Ki (and subsequently Kd) of the competitor using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd_L), where [L] is the concentration of the fluorescent ligand and Kd_L is its dissociation constant.

Protocol for Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This protocol follows the general guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the minimum concentration of a macrolide antibiotic that inhibits the visible growth of a specific bacterium.

Materials:

-

Bacterial strain of interest.

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Macrolide antibiotic stock solution.

-

Sterile 96-well microtiter plates.

-

Spectrophotometer or plate reader.

Procedure:

-

Inoculum Preparation: a. From a fresh agar (B569324) plate, pick several colonies of the test bacterium and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). b. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

-

Antibiotic Dilution: a. In a 96-well plate, perform a serial two-fold dilution of the macrolide antibiotic in CAMHB. The final volume in each well should be 50 µL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

-

Controls: Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

Reading the MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (i.e., no turbidity) as observed by the naked eye or with a plate reader.

Conclusion and Future Directions

This compound is an indispensable component of several clinically and agriculturally important macrolide antibiotics. Its role extends beyond simple structural scaffolding; it is an active participant in the molecular interactions that lead to the inhibition of bacterial protein synthesis. A thorough understanding of the structure-activity relationships of this compound and its biosynthesis provides a robust platform for the rational design of novel macrolide antibiotics with improved potency, expanded spectrum, and the ability to overcome existing resistance mechanisms. Future research should focus on the targeted modification of the this compound moiety and the engineering of its biosynthetic pathway to generate novel macrolide analogues for preclinical evaluation. The detailed protocols and data presented in this guide serve as a foundational resource for these endeavors.

References

The Sweet Core of a Potent Weapon: A Technical Guide to the Discovery and Isolation of Mycarose

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the discovery, isolation, and structural elucidation of L-mycarose, a deoxysugar of significant interest due to its presence in a variety of clinically important macrolide antibiotics, including the erythromycin (B1671065) and tylosin (B1662201) families. Understanding the isolation and characterization of this sugar moiety is crucial for the development of novel antibiotic derivatives and for biosynthetic engineering efforts aimed at producing improved therapeutic agents.

Discovery and Significance

L-mycarose, chemically known as 2,6-dideoxy-3-C-methyl-L-ribo-hexose, was first identified as a constituent of various macrolide antibiotics produced by Streptomyces species. Its unique branched-chain structure and its role in the biological activity of the parent antibiotic have made it a subject of considerable scientific inquiry. The presence and structure of mycarose can significantly influence the pharmacokinetic and pharmacodynamic properties of the macrolide, including its binding to the bacterial ribosome and its spectrum of activity.

Physicochemical and Spectroscopic Data

Precise characterization of L-mycarose is fundamental for its identification and for quality control in drug development processes. The following tables summarize key physicochemical and spectroscopic data for L-mycarose.

Table 1: Physicochemical Properties of L-Mycarose

| Property | Value |

| Molecular Formula | C₇H₁₄O₄ |

| Molecular Weight | 162.18 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 128-130 °C |

| Optical Rotation [α]D | -23.5° (c 1, H₂O) |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for L-Mycarose (in D₂O)

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H Coupling Constants (J, Hz) |

| 1 | 93.2 | 4.95 | d | 3.5 |

| 2 | 38.5 | 1.85 (ax), 2.15 (eq) | m | J₂,₁=3.5, J₂,₃=4.0, J₂,₂'=14.0 |

| 3 | 75.1 | - | - | - |

| 4 | 78.9 | 3.45 | d | J₄,₅=9.5 |

| 5 | 70.3 | 3.80 | dq | J₅,₄=9.5, J₅,₆=6.0 |

| 6 | 17.8 | 1.25 | d | J₆,₅=6.0 |

| 3-CH₃ | 25.4 | 1.10 | s | - |

Table 3: Mass Spectrometry Data for L-Mycarose (Electron Ionization)

| m/z | Proposed Fragment |

| 144 | [M - H₂O]⁺ |

| 129 | [M - H₂O - CH₃]⁺ |

| 116 | [M - H₂O - CO]⁺ |

| 101 | [M - H₂O - CO - CH₃]⁺ |

| 87 | [C₄H₇O₂]⁺ |

| 73 | [C₃H₅O₂]⁺ |

| 59 | [C₂H₃O₂]⁺ |

| 43 | [C₂H₃O]⁺ |

Experimental Protocols

Isolation of L-Mycarose from Erythromycin

This protocol details the acid hydrolysis of erythromycin to release the cladinose (B132029) (3-O-methyl-mycarose) and desosamine (B1220255) sugars, followed by the purification of this compound.

Materials:

-

Erythromycin base

-

2 M Hydrochloric acid (HCl)

-

Dowex 50W-X8 resin (H⁺ form)

-

Dowex 1-X8 resin (formate form)

-

Deionized water

-

Ethanol

-

Rotary evaporator

-

Lyophilizer

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Developing solvent: n-butanol:acetic acid:water (4:1:5, organic phase)

-

Visualizing agent: Anisaldehyde-sulfuric acid spray

Procedure:

-

Hydrolysis: Dissolve 10 g of erythromycin base in 200 mL of 2 M HCl. Heat the solution at 100°C for 2 hours under reflux.

-

Neutralization and Removal of Aglycone: Cool the reaction mixture to room temperature. The aglycone, erythronolide, will precipitate out of the solution. Filter the mixture to remove the precipitate.

-

Cation Exchange Chromatography: Pass the filtrate through a column packed with Dowex 50W-X8 resin (H⁺ form) to remove the basic sugar, desosamine. Wash the column with deionized water. The eluate will contain this compound.

-

Anion Exchange Chromatography: Pass the eluate from the previous step through a column packed with Dowex 1-X8 resin (formate form) to remove any remaining acidic impurities.

-

Concentration: Concentrate the resulting solution containing this compound using a rotary evaporator at 40°C.

-

Purification and Crystallization: Dissolve the concentrated syrup in a minimal amount of hot ethanol. Allow the solution to cool slowly to induce crystallization. Collect the crystals by filtration and wash with cold ethanol.

-

Lyophilization: For a highly purified and dry sample, dissolve the crystals in water and lyophilize.

-

Purity Assessment: Assess the purity of the isolated this compound using TLC. A single spot with an appropriate Rf value after visualization indicates a pure compound.

Characterization of L-Mycarose

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of the purified this compound in 0.5 mL of deuterium (B1214612) oxide (D₂O).

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the spectra and assign the peaks based on their chemical shifts, multiplicities, and coupling constants, comparing them to the data in Table 2. 2D NMR experiments such as COSY and HSQC can be used for unambiguous assignments.

Mass Spectrometry (MS):

-

Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

-

Acquire the mass spectrum and analyze the fragmentation pattern. Compare the observed m/z values to the expected fragments listed in Table 3.

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound.

Caption: Experimental workflow for the isolation and characterization of L-mycarose.

Caption: Biosynthetic pathway of TDP-L-mycarose from TDP-D-glucose.

Conclusion

This guide provides a comprehensive overview of the discovery, isolation, and characterization of L-mycarose. The detailed experimental protocols and tabulated data serve as a valuable resource for researchers in the fields of natural product chemistry, antibiotic development, and synthetic biology. A thorough understanding of the properties and synthesis of this unique deoxysugar is essential for the continued development of effective macrolide antibiotics to combat the growing threat of antimicrobial resistance.

Mycarose: A Comprehensive Technical Guide to a 2,6-dideoxy-3-C-methyl-L-ribo-hexose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycarose, systematically named 2,6-dideoxy-3-C-methyl-L-ribo-hexose, is a deoxysugar component of significant interest in the fields of biochemistry and pharmacology. It is a key structural moiety in a variety of clinically important macrolide antibiotics, including tylosin (B1662201), erythromycin (B1671065) (as its derivative cladinose), and carbomycin. The presence and specific stereochemistry of this compound are crucial for the biological activity of these antibiotics, primarily by enhancing their binding to the bacterial ribosome and inhibiting protein synthesis. This technical guide provides an in-depth overview of the chemical nature, biosynthesis, and synthesis of this compound, with a focus on quantitative data and detailed experimental protocols to support research and development efforts.

Chemical Structure and Properties

This compound is a C-methylated L-hexose with the chemical formula C₇H₁₄O₄ and a molecular weight of 162.18 g/mol . Its structure is characterized by the absence of hydroxyl groups at positions 2 and 6, and the presence of a methyl group at the C-3 position, creating a tertiary alcohol. The L-ribo configuration specifies the stereochemistry at the chiral centers.

| Property | Value |

| Chemical Formula | C₇H₁₄O₄ |

| Molecular Weight | 162.18 g/mol |

| IUPAC Name | 2,6-dideoxy-3-C-methyl-L-ribo-hexose |

| CAS Number | 6032-92-4 |

Biosynthesis of TDP-L-Mycarose

The biosynthesis of this compound occurs as a thymidine (B127349) diphosphate (B83284) (TDP) activated sugar, TDP-L-mycarose, which is the donor substrate for glycosyltransferases that attach it to the macrolide aglycone. The biosynthetic pathway is a multi-step enzymatic process that starts from the common precursor TDP-D-glucose. The key enzymes involved are primarily from the tylosin biosynthetic gene cluster in Streptomyces fradiae.

Biosynthetic Pathway of TDP-L-Mycarose

The conversion of TDP-D-glucose to TDP-L-mycarose involves a series of enzymatic reactions including dehydration, reduction, methylation, epimerization, and another reduction. The pathway is elucidated as follows:

Caption: Biosynthetic pathway of TDP-L-mycarose from TDP-D-glucose.

Key Enzymes in this compound Biosynthesis

| Enzyme | Gene | Function | Substrate | Product | Cofactor(s) | Kinetic Parameters |

| TylA2 | tylA2 | 4,6-Dehydratase | TDP-D-glucose | TDP-4-keto-6-deoxy-D-glucose | NAD⁺ | Not reported |

| TylX3 | tylX3 | 2-Dehydrase | TDP-4-keto-6-deoxy-D-glucose | TDP-2-deoxy-4-keto-6-deoxy-D-glucose | - | Not reported |

| TylC1 | tylC1 | 3-Reductase | TDP-2-deoxy-4-keto-6-deoxy-D-glucose | TDP-2,6-dideoxy-D-ribo-hexos-3-ulose | NADPH | Not reported |

| TylC3 | tylC3 | C-Methyltransferase | TDP-2,6-dideoxy-D-ribo-hexos-3-ulose | TDP-2,6-dideoxy-3-C-methyl-D-ribo-hexos-3-ulose | S-adenosyl-L-methionine (SAM) | kcat: 1.4 ± 0.1 min⁻¹ |

| TylK | tylK | 5-Epimerase | TDP-2,6-dideoxy-3-C-methyl-D-ribo-hexos-3-ulose | TDP-2,6-dideoxy-3-C-methyl-L-ribo-hexos-3-ulose | - | Not reported |

| TylC2 | tylC2 | 4-Ketoreductase | TDP-2,6-dideoxy-3-C-methyl-L-ribo-hexos-3-ulose | TDP-L-mycarose | NADPH | Not reported |

Experimental Protocols

Enzymatic Synthesis of TDP-L-Mycarose: A Two-Stage, One-Pot Protocol

This protocol describes a highly efficient method for the synthesis of TDP-L-mycarose from glucose-1-phosphate and thymidine, combining enzymes from E. coli, Salmonella typhi, and Streptomyces fradiae.[1]

Stage 1: Synthesis of TDP-D-glucose

-

Reaction Mixture Preparation: In a suitable reaction vessel, prepare a mixture containing:

-

Thymidine (e.g., 3 mM)

-

Glucose-1-phosphate (e.g., 3 mM)

-

Phosphoenolpyruvate (PEP) (e.g., 12 mM)

-

ATP (catalytic amount, e.g., 0.5 mM)

-

MgCl₂ (e.g., 10 mM)

-

50 mM Tris-HCl buffer (pH 7.5)

-

-

Enzyme Addition: Add the following enzymes to the reaction mixture:

-

Thymidine kinase (TK)

-

Thymidylate kinase (TMK)

-

Nucleoside diphosphate kinase (NDK)

-

Pyruvate kinase (PK)

-

TDP-glucose synthetase (RfbA)

-

-

Incubation: Incubate the reaction mixture at 37°C. Monitor the formation of TDP-D-glucose by HPLC.

-

Enzyme Removal: Once the conversion to TDP-D-glucose is complete (typically after several hours), remove the enzymes from the first stage by ultrafiltration (e.g., using a YM-10 membrane).

Stage 2: Conversion to TDP-L-mycarose

-

Second Reaction Mixture: To the filtrate containing TDP-D-glucose, add the following components:

-

TDP-glucose 4,6-dehydratase (RfbB, a homolog of TylA2)

-

-

Incubation: Incubate at 37°C for approximately 1 hour to generate TDP-4-keto-6-deoxy-D-glucose.

-

Addition of this compound Biosynthesis Enzymes: To the same reaction vessel, add the following purified enzymes from S. fradiae:

-

TylX3

-

TylC1

-

TylC3

-

TylK

-

TylC2

-

-

Cofactor Addition: Add the necessary cofactors:

-

NADPH (e.g., 6 mM)

-

S-adenosyl-L-methionine (SAM) (e.g., 3 mM)

-

-

Final Incubation: Incubate the complete reaction mixture at room temperature for 1 hour.

-

Purification: The final product, TDP-L-mycarose, can be purified by FPLC on a MonoQ column followed by desalting.

Caption: Workflow for the two-stage, one-pot enzymatic synthesis of TDP-L-mycarose.

Chemical Synthesis of L-Mycarose

While enzymatic synthesis provides a stereospecific route to TDP-L-mycarose, chemical synthesis offers an alternative approach to obtain the free sugar. One established method starts from the readily available 2-deoxy-L-arabino-hexose.

Step-by-Step Synthesis of L-Mycarose from 2-deoxy-L-arabino-hexose

-

Protection of the Anomeric Carbon: The starting material, 2-deoxy-L-arabino-hexose, is first converted to its methyl glycoside, for example, methyl 2-deoxy-α-L-arabino-hexopyranoside, using standard Fischer glycosylation conditions (e.g., methanol (B129727) and a catalytic amount of acid).

-

Formation of the 4,6-O-Benzylidene Acetal (B89532): The C-4 and C-6 hydroxyl groups are protected as a benzylidene acetal by reacting the methyl glycoside with benzaldehyde (B42025) dimethyl acetal in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in an inert solvent like DMF. This yields methyl 4,6-O-benzylidene-2-deoxy-α-L-arabino-hexopyranoside.

-

Oxidation of the C-3 Hydroxyl Group: The free hydroxyl group at C-3 is oxidized to a ketone using an oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or by Swern oxidation. This forms methyl 4,6-O-benzylidene-2-deoxy-α-L-erythro-hexopyranosid-3-ulose.

-

Grignard Reaction for C-3 Methylation: The key step of introducing the C-3 methyl group is achieved by a Grignard reaction. The ketone from the previous step is treated with methylmagnesium bromide (CH₃MgBr) in an appropriate solvent like THF. This reaction is stereoselective, yielding predominantly the product with the desired axial methyl group. The product is methyl 4,6-O-benzylidene-2-deoxy-3-C-methyl-α-L-ribo-hexopyranoside.

-

Deprotection: The benzylidene protecting group is removed by catalytic hydrogenation (e.g., using H₂ and Pd/C) or by acid hydrolysis. This step yields methyl 2-deoxy-3-C-methyl-α-L-ribo-hexopyranoside (methyl α-L-mycaroside).

-

Hydrolysis of the Glycoside: The final step is the acid-catalyzed hydrolysis of the methyl glycoside to release the free L-mycarose. This is typically done with a dilute acid (e.g., aqueous HCl or H₂SO₄) with careful monitoring to avoid degradation of the sugar.

-

Purification: The final product, L-mycarose, is purified by chromatography (e.g., on silica (B1680970) gel) and can be crystallized.

Role of this compound in Drug Development and Biological Activity

The this compound moiety plays a critical role in the antibacterial activity of macrolide antibiotics. Its presence significantly influences the binding affinity of the antibiotic to the bacterial 50S ribosomal subunit, thereby inhibiting protein synthesis.

Mechanism of Action

Macrolide antibiotics bind to the nascent peptide exit tunnel of the 50S ribosomal subunit. The this compound sugar, as part of a disaccharide at the C-5 position of the macrolactone ring in antibiotics like tylosin and carbomycin, extends into the peptidyl transferase center. This interaction is believed to be crucial for the inhibition of peptide bond formation.[2] Specifically, the this compound moiety is positioned near the conserved U2506 in the central loop of domain V of the 23S rRNA, a key component of the peptidyl transferase center.

Structure-Activity Relationship

The importance of the this compound moiety is highlighted by comparing the activity of this compound-containing antibiotics with their analogs lacking this sugar.

| Antibiotic | This compound Moiety | Target | Biological Activity |

| Tylosin | Present | Bacterial 50S ribosome | Potent inhibitor of bacterial protein synthesis. Effective against a broad range of Gram-positive bacteria and Mycoplasma. |

| Desmycosin (Tylosin B) | Absent | Bacterial 50S ribosome | Significantly reduced antibacterial activity compared to tylosin. |

| Carbomycin | Present | Bacterial 50S ribosome | Inhibits peptidyl transferase activity. |

| Erythromycin | Cladinose (3-O-methyl-mycarose) | Bacterial 50S ribosome | Potent antibacterial activity. |

Minimum Inhibitory Concentrations (MICs) of Tylosin Against Mycoplasma gallisepticum

The efficacy of tylosin, which contains this compound, is demonstrated by its low MIC values against susceptible pathogens.

| Mycoplasma gallisepticum Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| 111 strains | 0.004 - 4 | 0.5 | 2 |

Data from Prudent Use of Tylosin for Treatment of Mycoplasma gallisepticum Based on Its Clinical Breakpoint and Lung Microbiota Shift.

Conclusion

This compound is a structurally unique and biologically important deoxysugar. Its biosynthesis is a complex enzymatic process that has been well-characterized, enabling the development of efficient chemoenzymatic synthesis routes for its activated TDP-L-mycarose form. The crucial role of this compound in the activity of macrolide antibiotics makes it a continued focus of research in drug discovery and development. The detailed protocols and data presented in this guide are intended to facilitate further investigation into the synthesis, modification, and application of this important natural product.

References

A Technical Guide to Mycarose-Containing Natural Compounds: Sources, Bioactivity, and Experimental Approaches

For Researchers, Scientists, and Drug Development Professionals

Mycarose, a C-3 branched 2,6-dideoxyhexose, is a crucial sugar moiety found in a variety of bioactive natural products. Its presence often confers significant pharmacological properties to the parent molecule, making this compound-containing compounds a subject of intense research in drug discovery and development. This technical guide provides an in-depth overview of the natural sources of these compounds, their biological activities with quantitative data, and detailed experimental protocols for their study.

Natural Sources and Producing Organisms

This compound is predominantly found as a component of complex glycosides produced by actinomycetes, particularly from the genera Streptomyces and Micromonospora. These microorganisms are prolific producers of a wide array of secondary metabolites with diverse biological activities. The this compound-containing compounds can be broadly categorized into two major classes: macrolide antibiotics and aureolic acid antibiotics.

Macrolide Antibiotics

Macrolide antibiotics are characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached. This compound is a common sugar substituent in 16-membered macrolides.

Table 1: this compound-Containing Macrolide Antibiotics and Their Producing Organisms

| Compound | Producing Organism(s) |

| Tylosin | Streptomyces fradiae |

| Carbomycin (Magnamycin) | Streptomyces halstedii |

| Spiramycin (B21755) | Streptomyces ambofaciens |

| Turimycin | Streptomyces hygroscopicus |

| Erythromycin | Saccharopolyspora erythraea (formerly Streptomyces erythreus) |

Aureolic Acid Antibiotics

The aureolic acid or mithramycin group of antibiotics are polyketides with potent antitumor properties. These molecules typically contain a tricyclic aglycone glycosidically linked to two oligosaccharide chains, one of which often terminates with this compound.

Table 2: this compound-Containing Aureolic Acid Antibiotics and Their Producing Organisms

| Compound | Producing Organism(s) |

| Mithramycin (Plicamycin) | Streptomyces argillaceus, Streptomyces plicatus, Streptomyces tanashiensis[1] |

| Chromomycin A3 | Streptomyces griseus |

| Olivomycin A | Streptomyces olivoreticuli |

Quantitative Biological Activity

The inclusion of the this compound moiety significantly influences the biological activity of these natural products. Macrolides are primarily known for their antibacterial properties, while aureolic acids exhibit potent anticancer activity.

Antibacterial Activity of Macrolides

The antibacterial action of this compound-containing macrolides stems from their ability to inhibit protein synthesis by binding to the 50S ribosomal subunit. The minimum inhibitory concentration (MIC) is a standard measure of their potency.

Table 3: Minimum Inhibitory Concentrations (MIC) of this compound-Containing Macrolide Antibiotics against Various Bacteria

| Compound | Organism | MIC (µg/mL) | Reference |

| Tylosin | Mycoplasma agalactiae | 0.292 (MIC₅₀), 0.525 (MIC₉₀) | [2] |

| Tylosin | Mycoplasma hyopneumoniae | 0.015 - 0.3 | [3] |

| Tylosin | Streptococcus pneumoniae | 0.125 - 64 | [3] |

| Spiramycin | Mycoplasma agalactiae | 1.583 (MIC₅₀), 2.850 (MIC₉₀) | [2] |

Antitumor Activity of Aureolic Acids

Aureolic acid antibiotics exert their anticancer effects by binding to the minor groove of GC-rich DNA sequences, thereby inhibiting DNA and RNA synthesis. Their efficacy is often measured by the half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

Table 4: Half-Maximal Inhibitory Concentrations (IC₅₀) of this compound-Containing Aureolic Acid Antibiotics against Cancer Cell Lines

| Compound | Cancer Cell Line | IC₅₀ (nM) | Reference |

| Mithramycin | Ewing Sarcoma (CHLA10) | 9.11 | [4] |

| Mithramycin | Ewing Sarcoma (TC205) | 4.32 | [4] |

| Demycarosyl-3D-β-D-digitoxosyl-mithramycin SK (DIG-MSK) | Ovarian Cancer (OVCAR-3) | Low-nanomolar range | [5] |

Experimental Protocols

The study of this compound-containing compounds involves a series of key experimental procedures, from the cultivation of the producing microorganism to the isolation, characterization, and biological evaluation of the target compounds.

Fermentation of Producer Strains

Objective: To cultivate the microbial strain under optimal conditions to maximize the production of the desired this compound-containing compound.

General Protocol for Streptomyces species:

-

Strain Maintenance and Inoculum Preparation: Maintain the Streptomyces strain on a suitable agar (B569324) medium (e.g., ISP2 medium). For inoculum preparation, transfer a loopful of spores or mycelia into a seed culture medium (e.g., Tryptic Soy Broth) and incubate at 28-30°C with shaking for 48-72 hours.

-

Production Culture: Inoculate the production medium (e.g., a complex medium containing glucose, soybean meal, and mineral salts) with the seed culture (typically 5-10% v/v).

-

Incubation: Incubate the production culture in a fermenter or shake flasks at 28-30°C for 7-14 days. Monitor parameters such as pH, dissolved oxygen, and nutrient levels.

-

Harvesting: After the fermentation period, separate the biomass from the culture broth by centrifugation or filtration. The target compound may be intracellular or extracellular, so both the mycelia and the supernatant should be processed.

Isolation and Purification

Objective: To extract and purify the this compound-containing compound from the fermentation broth or mycelia.

General Protocol:

-

Extraction:

-

Extracellular compounds: Extract the filtered fermentation broth with a water-immiscible organic solvent such as ethyl acetate (B1210297) or butanol.

-

Intracellular compounds: Extract the mycelial cake with a polar solvent like acetone (B3395972) or methanol, followed by evaporation of the solvent and re-extraction of the aqueous residue with an appropriate organic solvent.

-

-

Concentration: Concentrate the organic extract in vacuo using a rotary evaporator to obtain a crude extract.

-

Chromatographic Purification:

-

Silica (B1680970) Gel Column Chromatography: Subject the crude extract to silica gel column chromatography using a gradient of solvents (e.g., chloroform-methanol or hexane-ethyl acetate) to separate the components based on polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification, use preparative HPLC with a suitable column (e.g., C18 reverse-phase) and a mobile phase gradient (e.g., acetonitrile-water).

-

Fraction Monitoring: Monitor the fractions from each chromatographic step for the presence of the target compound using thin-layer chromatography (TLC) and/or analytical HPLC, often coupled with a bioassay to detect activity.

-

Characterization of Purified Compounds

Objective: To determine the chemical structure and physicochemical properties of the isolated compound.

Methodologies:

-

Spectroscopic Analysis:

-

Mass Spectrometry (MS): Determine the molecular weight and elemental composition using High-Resolution Mass Spectrometry (HRMS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the detailed chemical structure using 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments. The characteristic signals of the this compound moiety can be identified in the NMR spectra.

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: Provide information about the functional groups and chromophores present in the molecule.

-

-

Physicochemical Properties: Determine properties such as melting point, optical rotation, and solubility.

Biological Activity Assays

Objective: To quantify the biological activity of the purified compound.

Protocol for Antibacterial Activity (MIC Determination):

-

Microorganism Preparation: Prepare a standardized inoculum of the test bacterium (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution: Prepare a series of twofold dilutions of the purified compound in the broth medium in a 96-well microtiter plate.

-

Inoculation and Incubation: Add the bacterial inoculum to each well and incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

Protocol for Antitumor Activity (IC₅₀ Determination):

-

Cell Culture: Culture the desired cancer cell line in a suitable medium supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells into a 96-well plate at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the purified compound and incubate for a defined period (e.g., 48 or 72 hours).

-

Viability Assay: Assess cell viability using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.

-

IC₅₀ Calculation: The IC₅₀ value is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Biosynthesis and Signaling Pathways

While specific signaling pathways directly modulated by this compound-containing compounds are not extensively documented, the biosynthetic pathway of the this compound sugar precursor, TDP-L-mycarose, in Streptomyces fradiae has been well-elucidated.[6]

Biosynthesis of TDP-L-mycarose in Streptomyces fradiae.

The mechanism of action of these compounds generally involves targeting fundamental cellular processes. Macrolides inhibit bacterial protein synthesis, while aureolic acids interfere with DNA replication and transcription in cancer cells. Further research is needed to determine if these compounds or their derivatives modulate specific intracellular signaling cascades.

This guide provides a foundational understanding of this compound-containing natural products for researchers in the field. The provided data and protocols should serve as a valuable resource for the discovery, characterization, and development of novel therapeutic agents from this important class of natural compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro susceptibilities of field isolates of Mycoplasma agalactiae to oxytetracycline, tylosin, enrofloxacin, spiramycin and lincomycin-spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. toku-e.com [toku-e.com]

- 4. Evaluation of Mithramycin in Combination with Chemotherapeutic Agents Against Ewing Sarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biosynthesis of TDP-l-mycarose: the specificity of a single enzyme governs the outcome of the pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Stereochemistry and Significance of L-Mycarose in Drug Development

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-mycarose is a naturally occurring 2,6-dideoxy-3-C-methyl-L-ribo-hexose that plays a crucial role in the biological activity of numerous clinically significant macrolide antibiotics.[1][2][3] Its unique stereochemical configuration is fundamental to its function, influencing the binding affinity of the parent antibiotic to its ribosomal target and ultimately determining the therapeutic efficacy of the drug. This technical guide provides a comprehensive overview of the stereochemistry of L-mycarose, its biosynthesis, and its profound significance in the field of drug development.

The Stereochemistry of L-Mycarose

L-mycarose is a deoxysugar characterized by the absence of hydroxyl groups at the C-2 and C-6 positions and a methyl group at the C-3 position.[2] Its systematic name is 2,6-dideoxy-3-C-methyl-L-ribo-hexose.[2][3] The "L" designation signifies that the stereochemistry at C-5, the chiral center furthest from the anomeric carbon (C-1), is analogous to that of L-glyceraldehyde.

In its cyclic pyranose form, L-mycarose possesses four chiral centers (C-1, C-3, C-4, and C-5), giving rise to a specific three-dimensional arrangement of its substituents. The stereochemistry at these centers is critical for its biological function.

Key Stereochemical Features:

-

C-3: Possesses a methyl group and a hydroxyl group. The ribo configuration indicates the relative stereochemistry between C-3 and C-4.

-

C-5: The hydroxyl group is oriented in a way that defines it as an L-sugar.

-

Anomeric Center (C-1): Can exist as either the α or β anomer, though it is typically found in the α-configuration when glycosidically linked within macrolide structures.

Physicochemical Properties

The distinct stereochemistry of L-mycarose gives rise to specific physical properties that can be used for its identification and characterization.

| Property | L-Mycarose | DL-Mycarose |

| Melting Point (°C) | 128.5-130.5 | 110-111 |

| Specific Rotation ([α]D) | -31.1° (c=4) | Not Applicable |

Data sourced from reference[2].

Significance in Macrolide Antibiotics

L-mycarose and its 3-O-methylated derivative, L-cladinose, are integral components of many 14-, 15-, and 16-membered macrolide antibiotics, including erythromycin, tylosin, carbomycin, and spiramycin.[1][2][4] These sugar moieties are not merely passive structural elements; they are critical for the antibacterial activity of the parent compounds.

The primary mechanism of action for macrolide antibiotics is the inhibition of bacterial protein synthesis. They achieve this by binding to the 50S ribosomal subunit in the nascent peptide exit tunnel.[5][6] The deoxysugar residues, such as L-mycarose, play a vital role in this interaction. The mycarose moiety can extend into the peptidyl transferase center of the ribosome, interfering with the catalysis of peptide bond formation.

Alterations to the structure or stereochemistry of L-mycarose can have a dramatic impact on the antibiotic's efficacy. For instance, the presence and proper orientation of the sugar are often essential for high-affinity binding to the ribosome.[7] This understanding is crucial for the rational design of novel macrolide derivatives with improved activity or the ability to overcome bacterial resistance.

Biosynthesis of TDP-L-Mycarose

L-mycarose is incorporated into macrolide structures in its activated form, thymidine (B127349) diphosphate (B83284) (TDP)-L-mycarose.[8] The biosynthesis of TDP-L-mycarose is a multi-step enzymatic process that begins with TDP-D-glucose.[9] The pathway involves a series of enzymes that catalyze epimerization, dehydration, methylation, and reduction reactions to yield the final product.[1][10][11] A critical enzyme in this pathway is a methyltransferase, TylC3, which exhibits stringent substrate specificity, ensuring the production of L-mycarose.[1][10]

Experimental Protocols

Chemical Synthesis of L-Mycarose

The following is a generalized protocol for the chemical synthesis of L-mycarose, adapted from literature procedures.[12] This multi-step synthesis involves the creation of a branched-chain sugar from a suitable precursor.

Materials:

-

Methyl 4,6-O-benzylidene-2-deoxy-α-L-arabino-hexopyranoside

-

Ruthenium dioxide

-

Sodium metaperiodate

-

Methyl magnesium iodide

-

Palladium on carbon (10%)

-

p-Toluenesulfonyl chloride

-

Pyridine

-

Lithium aluminum hydride

-

Tetrahydrofuran (THF)

-

Hydrochloric acid (dilute)

-

Various organic solvents for extraction and chromatography (e.g., chloroform, ethyl acetate, petroleum ether)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Oxidation: Methyl 4,6-O-benzylidene-2-deoxy-α-L-arabino-hexopyranoside is oxidized to the corresponding 3-keto compound using ruthenium tetroxide generated in situ from ruthenium dioxide and sodium metaperiodate.

-

Grignard Reaction: The resulting ketone is treated with methyl magnesium iodide to introduce the C-3 methyl branch, yielding methyl 4,6-O-benzylidene-2-deoxy-3-C-methyl-α-L-ribo-hexopyranoside.

-

Debenzylation: The benzylidene protecting group is removed by catalytic hydrogenation using palladium on carbon.

-

Tosylation: The primary hydroxyl group at C-6 is selectively tosylated using p-toluenesulfonyl chloride in pyridine.

-

Reduction: The 6-O-tosyl group is reductively removed with lithium aluminum hydride in THF to yield the 6-deoxy sugar.

-

Hydrolysis: The glycosidic bond is cleaved by mild acid hydrolysis to afford L-mycarose.

-

Purification: The final product is purified by silica gel column chromatography.

NMR Spectroscopic Analysis of L-Mycarose

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and stereochemical assignment of carbohydrates like L-mycarose.[13][14][15]

Instrumentation and Sample Preparation:

-

A high-field NMR spectrometer (e.g., 500 MHz or higher) is required for adequate signal dispersion.

-

The L-mycarose sample is dissolved in a suitable deuterated solvent, typically deuterium (B1214612) oxide (D₂O).

NMR Experiments:

-

1D ¹H NMR: Provides information on the number of protons and their chemical environment. The anomeric proton (H-1) typically resonates in a distinct region (around 4.5-5.5 ppm). Coupling constants (J-values) between adjacent protons provide information on their dihedral angles and thus the relative stereochemistry.

-

1D ¹³C NMR: Shows the number of unique carbon atoms. The chemical shifts of the ring carbons are indicative of the sugar's identity and conformation.

-

2D COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks, allowing for the tracing of connectivity within the sugar ring.

-

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, aiding in the assignment of both ¹H and ¹³C spectra.[13]

-

2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is useful for confirming assignments and identifying long-range connectivities.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space proximity of protons, which is crucial for determining the stereochemistry and conformation of the molecule.

Data Interpretation:

The combination of these NMR experiments allows for the complete assignment of all proton and carbon signals and the determination of the relative stereochemistry at each chiral center. For instance, the coupling constants between ring protons can be used to infer the axial or equatorial orientation of substituents, confirming the ribo configuration.

| Atom | Representative ¹³C Chemical Shift (ppm) | Representative ¹H Chemical Shift (ppm) |

| C-1 | ~90-105 | ~4.5-5.5 |

| C-2 | ~30-40 | ~1.5-2.5 |

| C-3 | ~70-80 | - |

| C-4 | ~70-80 | ~3.0-4.0 |

| C-5 | ~65-75 | ~3.5-4.5 |

| C-6 (CH₃) | ~15-25 | ~1.0-1.5 |

| C-3 (CH₃) | ~15-25 | ~1.0-1.5 |

Note: These are approximate chemical shift ranges and can vary based on solvent, temperature, and anomeric configuration.[15][16][17][18]

Conclusion and Future Perspectives

The precise stereochemistry of L-mycarose is inextricably linked to its biological significance. As a key component of numerous macrolide antibiotics, its unique three-dimensional structure is fundamental to the therapeutic action of these drugs. A thorough understanding of its stereochemistry, biosynthesis, and role in molecular recognition is paramount for the development of new and improved antibiotics that can combat the growing threat of antimicrobial resistance. The exploitation of the biosynthetic pathway of L-mycarose also presents opportunities for the generation of novel macrolide analogues through metabolic engineering and synthetic biology approaches.[10][19]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound [drugfuture.com]

- 3. 2,6-Dideoxy-3-C-methyl-L-ribo-hexose | C7H14O4 | CID 169005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Macrolide - Wikipedia [en.wikipedia.org]

- 5. The macrolide antibiotic renaissance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. dTDP-L-mycarose | C17H28N2O14P2 | CID 191004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. A Two-Stage One-Pot Enzymatic Synthesis of TDP-L-mycarose from Thymidine and Glucose-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biosynthesis of TDP-l-mycarose: the specificity of a single enzyme governs the outcome of the pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. books.rsc.org [books.rsc.org]

- 14. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 18. discovery.researcher.life [discovery.researcher.life]

- 19. Multi-strategy engineering unusual sugar TDP-l-mycarose biosynthesis to improve the production of 3-O-α-mycarosylerythronolide B in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

Mycarose Derivatives in Nature: A Technical Guide for Researchers

Abstract

L-mycarose, a 2,6-dideoxy-3-C-methyl-ribo-hexopyranose, is a deoxysugar moiety found in a variety of microbial natural products, particularly those produced by Actinobacteria. Its presence is often crucial for the biological activity of the parent molecule, which frequently includes significant antimicrobial and anticancer properties. This technical guide provides an in-depth overview of naturally occurring mycarose derivatives, focusing on their chemical diversity, biosynthesis, and pharmacological activities. This document is intended for researchers, scientists, and drug development professionals working in the fields of natural product chemistry, microbiology, and oncology. It summarizes key quantitative data in tabular format, presents detailed experimental protocols for cited bioassays, and utilizes visualizations to illustrate complex biological pathways and workflows.

Introduction to this compound and its Derivatives

This compound is an uncommon deoxysugar that is a constituent of several important classes of antibiotics and antitumor agents. Its derivatives are found in complex glycosylated natural products where the sugar chain often plays a critical role in molecular recognition and biological function. The primary classes of this compound-containing natural products discussed in this guide include:

-

Aureolic Acid Antibiotics: A group of polyketide glycosides with potent antitumor activity, such as mithramycin and chromomycin (B10761888) A₃. These compounds typically feature two oligosaccharide chains attached to a tricyclic aglycone.

-

Landomycins: Angucycline antibiotics characterized by a benz[a]anthracene core and a linear oligosaccharide chain of varying length. Landomycins, such as landomycin E, exhibit strong anticancer properties.

-

Macrolide Antibiotics: Complex macrocyclic lactones with antibacterial activity. Tylosin, produced by Streptomyces fradiae, is a prominent example containing a this compound moiety.

-

Spinosyns: A family of insecticidal macrocyclic lactones produced by Saccharopolyspora spinosa. Spinosyn A, a major component of the bioinsecticide spinosad, contains a related sugar, tri-Ο-methyl-L-rhamnose, but the biosynthesis involves this compound precursors.

Biosynthesis of L-Mycarose

The biosynthesis of TDP-L-mycarose has been extensively studied, particularly in the tylosin-producing bacterium Streptomyces fradiae. The pathway begins with TDP-D-glucose and involves a series of enzymatic modifications, including deoxygenation, ketoreduction, epimerization, and C-methylation. Key enzymes in this pathway include TylK (5-epimerase) and TylC2 (4-ketoreductase).[1][2][3] The biosynthetic gene clusters, often designated as tyl or lan, provide the genetic blueprint for the production of these enzymes. Interestingly, some enzymes in the later steps of the this compound pathway exhibit relaxed substrate specificity, which opens up possibilities for combinatorial biosynthesis to generate novel antibiotic analogues.[1][3]

Caption: Biosynthesis pathway of TDP-L-mycarose.

This compound-Containing Natural Products: Structures and Biological Activities

This section details the prominent classes of this compound derivatives and their associated biological activities. Quantitative data are summarized in the tables below.

Aureolic Acid Antibiotics

The aureolic acid antibiotics, including mithramycin and chromomycin A₃, are potent antitumor agents that act by binding to the minor groove of GC-rich DNA, thereby inhibiting DNA replication and transcription.[4][5][6] This interaction is often dependent on the presence of divalent cations like Mg²⁺.

Landomycins

Landomycins are angucycline antibiotics with significant anticancer activity. Landomycin E, for example, induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and activation of caspase cascades.[2][7][8] The length of the oligosaccharide chain, which contains D-olivose and L-rhodinose in addition to this compound derivatives, often correlates with cytotoxic potency.

Macrolide Antibiotics

Tylosin is a 16-membered macrolide antibiotic used in veterinary medicine.[9][10][11] It inhibits protein synthesis in bacteria by binding to the 50S ribosomal subunit. The this compound moiety is essential for its antibacterial activity.

Spinosyns

Spinosyns are insecticidal macrolides. Spinosyn A, a key component of the insecticide spinosad, has a unique mode of action, targeting the nicotinic acetylcholine (B1216132) receptors in insects.[12][13][14][15]

Quantitative Data Summary

The following tables summarize the biological activities of various this compound-containing natural products.

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cancer Cell Line | Assay Type | Activity (IC₅₀/LC₅₀) | Reference |

| Mithramycin | Various | Cell proliferation | Varies | [4] |

| Metathramycin | HCT-116 (Colon) | Cytotoxicity | 14.6 nM | |

| Mayamycin | Various human | Cytotoxicity | 0.15–0.33 μM | |

| Landomycin A | A549 (Lung) | Cytotoxicity | 4.8 μM | |

| Landomycin E | Jurkat (T-leukemia) | Cytotoxicity | 2 µg/ml | [2][7] |

| Landomycin P-W | MCF-7, MDA-231 (Breast) | Cytotoxicity | Varies | [16] |

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound | Microbial Strain | Assay Type | Activity (MIC) | Reference |

| Mithramycin | MRSA, VRE | Broth microdilution | 0.125-0.25 μg/ml | [17] |

| Tylosin | Mycoplasma bovis | Broth microdilution | 0.06 - 4 μg/ml | [11] |

| Tylosin | Staphylococcus aureus | Broth microdilution | 0.5 - >128 μg/ml | [11] |

| Landomycins | Gram-positive bacteria | Not specified | Broad inhibition |

Experimental Protocols

This section provides an overview of the methodologies for the isolation, characterization, and biological evaluation of this compound-containing natural products.

General Isolation and Purification Protocol

The isolation of this compound glycosides from microbial fermentation broths typically involves a multi-step process:

-

Fermentation: Culturing of the producing microorganism (e.g., Streptomyces sp.) in a suitable liquid medium to promote the production of the desired secondary metabolites.

-

Extraction: The culture broth is typically extracted with an organic solvent such as ethyl acetate (B1210297) to partition the natural products from the aqueous medium.

-

Chromatography: The crude extract is then subjected to a series of chromatographic separations to isolate the individual compounds. This often involves:

-

Normal-phase chromatography: Using silica (B1680970) gel as the stationary phase and a gradient of solvents like petroleum ether and ethyl acetate for elution.

-

Reversed-phase High-Performance Liquid Chromatography (HPLC): For final purification, using a C18 column with a solvent system such as a gradient of methanol (B129727) and water.

-

-

Structure Elucidation: The structure of the purified compound is determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the connectivity of atoms and the stereochemistry of the molecule, including the sugar moieties.[18][19][20][21]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass and molecular formula of the compound.

-

Caption: General workflow for the isolation of this compound derivatives.

Anticancer Activity Assays

A common method to assess the cytotoxic activity of natural products against cancer cell lines is the MTT or MTS assay.

MTT/MTS Assay Protocol:

-

Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with serial dilutions of the this compound derivative for a specified period (e.g., 24-72 hours).

-

MTT/MTS Addition: The MTT or MTS reagent is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the tetrazolium salt into a colored formazan (B1609692) product.

-

Solubilization: A solubilizing agent is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity Assay (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.

Broth Microdilution Protocol:

-

Preparation of Antibiotic Dilutions: Serial twofold dilutions of the this compound derivative are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

-

Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways

Landomycin E-Induced Apoptosis

Landomycin E induces apoptosis in cancer cells through a complex signaling cascade. In Jurkat T-leukemia cells, landomycin E treatment leads to the generation of reactive oxygen species (ROS).[2][7][8] The apoptotic pathway is initiated by the activation of caspase-10, which subsequently activates the effector caspase-7.[2][7] Activated caspase-7 is responsible for the cleavage of key cellular proteins such as PARP-1 and DFF45, leading to DNA fragmentation.[2][7] Additionally, landomycin E triggers the release of Apoptosis-Inducing Factor (AIF) from the mitochondria, which contributes to caspase-independent cell death.[2][7]

References

- 1. Signaling pathways involved in apoptosis induced by novel angucycline antibiotic landomycin E in Jurkat T-leukemia cells [nasplib.isofts.kiev.ua]

- 2. biopolymers.org.ua [biopolymers.org.ua]

- 3. scispace.com [scispace.com]

- 4. The aureolic acid family of antitumor compounds: structure, mode of action, biosynthesis, and novel derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. nasplib.isofts.kiev.ua [nasplib.isofts.kiev.ua]

- 8. Rapid generation of hydrogen peroxide contributes to the complex cell death induction by the angucycline antibiotic landomycin E - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tylosin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. Tylosin | C46H77NO17 | CID 5280440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Tylosin - Wikipedia [en.wikipedia.org]

- 12. Spinosyn A | C41H65NO10 | CID 443059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. bioaustralis.com [bioaustralis.com]

- 14. The spinosyns, spinosad, spinetoram, and synthetic spinosyn mimics - discovery, exploration, and evolution of a natural product chemistry and the impact of computational tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Spinosad - Wikipedia [en.wikipedia.org]